molecular formula C6H6N2O2S B059421 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid CAS No. 1286755-08-5

4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid

Cat. No.: B059421
CAS No.: 1286755-08-5
M. Wt: 170.19 g/mol
InChI Key: ADPLJMZMWRFKFS-UHFFFAOYSA-N
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Description

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a pyrazole ring with a thiazole ring, making it a valuable scaffold for the development of new pharmaceuticals. The combination of these rings imparts a range of biological activities, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminopyrazole with α-haloketones can lead to the formation of the desired compound through intramolecular cyclization .

Industrial Production Methods: While specific industrial production methods for 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exerting its anticancer effects. Additionally, the compound can interfere with various signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]-thiazines

Comparison: 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid stands out due to its unique combination of pyrazole and thiazole rings, which imparts a distinct set of biological activities. Compared to other similar compounds, it has shown higher specificity and potency in certain biological assays, making it a promising candidate for further development .

Properties

IUPAC Name

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-1-7-8-3-11-2-5(4)8/h1H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPLJMZMWRFKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN2CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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